4-(4-methoxyphenoxy)thiophene-2-carboxylic acid
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Overview
Description
4-(4-Methoxyphenoxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H10O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
The synthesis of 4-(4-methoxyphenoxy)thiophene-2-carboxylic acid typically involves the reaction of 4-methoxyphenol with thiophene-2-carboxylic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Chemical Reactions Analysis
4-(4-Methoxyphenoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4-(4-Methoxyphenoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: This compound serves as a building block for synthesizing biologically active molecules with potential therapeutic properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
4-(4-Methoxyphenoxy)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
These compounds share the thiophene core but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
1920703-19-0 |
---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.3 |
Purity |
93 |
Origin of Product |
United States |
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